molecular formula C17H23N3O4S B6140174 1-METHANESULFONYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B6140174
M. Wt: 365.4 g/mol
InChI Key: YKZKKPDQZNZHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a methanesulfonyl group.

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-METHANESULFONYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHANESULFONYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-METHANESULFONYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and potential as a versatile research tool.

Properties

IUPAC Name

1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-25(23,24)19-9-3-5-13(12-19)17(22)18-14-6-2-7-15(11-14)20-10-4-8-16(20)21/h2,6-7,11,13H,3-5,8-10,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZKKPDQZNZHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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